molecular formula C21H18ClFN2O2S2 B11188267 4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide

4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B11188267
M. Wt: 449.0 g/mol
InChI Key: NRPGHDXYVWHQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a combination of indole, thiophene, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonamide-containing molecules. Examples include:

  • 5-fluoro-1H-indole-3-carbaldehyde
  • N-(thiophen-2-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(2-ethyl)benzenesulfonamide

Uniqueness

What sets 4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H18ClFN2O2S2

Molecular Weight

449.0 g/mol

IUPAC Name

4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C21H18ClFN2O2S2/c22-16-3-6-19(7-4-16)29(26,27)25(14-18-2-1-11-28-18)10-9-15-13-24-21-8-5-17(23)12-20(15)21/h1-8,11-13,24H,9-10,14H2

InChI Key

NRPGHDXYVWHQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(CCC2=CNC3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.